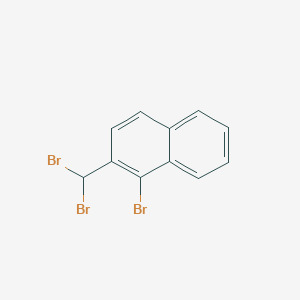

1-Bromo-2-(dibromomethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H7Br3 |

|---|---|

Molecular Weight |

378.88 g/mol |

IUPAC Name |

1-bromo-2-(dibromomethyl)naphthalene |

InChI |

InChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H |

InChI Key |

FARLZWYKRKCBNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Dibromomethyl Naphthalene

Precursor Selection and Strategic Chemical Modifications

The creation of 1-Bromo-2-(dibromomethyl)naphthalene can be approached from two primary starting materials, each requiring a distinct synthetic strategy to achieve the desired pattern of bromination.

Derivation from 1-Bromo-2-methylnaphthalene via Radical Bromination

A direct and effective method for synthesizing this compound involves the radical bromination of 1-Bromo-2-methylnaphthalene. This precursor already possesses the bromine atom on the aromatic nucleus at the C1 position. The subsequent step focuses on the selective bromination of the methyl group at the C2 position, also known as the benzylic position.

This transformation is a classic example of a Wohl-Ziegler reaction, which specifically targets allylic and benzylic C-H bonds for halogenation. scientificupdate.commasterorganicchemistry.com The reaction is carried out by treating 1-Bromo-2-methylnaphthalene with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator. prepchem.com The benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic naphthalene (B1677914) ring. libretexts.org

A typical procedure involves heating a solution of 1-Bromo-2-methylnaphthalene with N-Bromosuccinimide and a catalytic amount of benzoyl peroxide in a nonpolar solvent like carbon tetrachloride. prepchem.com To achieve the dibrominated product, a sufficient molar equivalent of the brominating agent is required.

| Reactant | Reagent | Initiator | Solvent | Condition |

|---|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) | Heated to reflux |

Direct Synthesis from 2-Methylnaphthalene and Selective Bromination Pathways

Synthesizing this compound directly from the more basic precursor, 2-Methylnaphthalene, presents a significant challenge in regioselectivity. This pathway requires two distinct types of bromination: an electrophilic aromatic substitution to introduce a bromine atom at the C1 position of the naphthalene ring, and a free-radical substitution to add two bromine atoms to the methyl group.

Achieving this transformation in a single step is difficult because the conditions that favor radical side-chain bromination (nonpolar solvent, radical initiator) are opposite to those that favor electrophilic ring bromination (polar solvent, Lewis acid catalyst). mychemblog.com Therefore, a selective pathway would typically involve a two-step process:

Electrophilic Aromatic Bromination: 2-Methylnaphthalene is first treated with bromine in the presence of a catalyst or in a suitable solvent to promote the substitution on the aromatic ring, yielding 1-Bromo-2-methylnaphthalene.

Radical Benzylic Bromination: The resulting 1-Bromo-2-methylnaphthalene is then subjected to radical bromination conditions, as described in section 2.1.1, to install the two bromine atoms on the methyl group.

Attempts to perform benzylic bromination on 2-Methylnaphthalene directly can often lead to a mixture of products, including the desired side-chain brominated compounds and the undesired ring-brominated 1-Bromo-2-methylnaphthalene. tandfonline.com

Optimized Brominating Agent Systems

The choice of the brominating agent and the method of radical initiation are critical for maximizing the yield and selectivity of the desired dibrominated product.

N-Bromosuccinimide (NBS) and Radical Initiators (e.g., Benzoyl Peroxide, BPO)

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. commonorganicchemistry.com Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.comchadsprep.com This is achieved through the reaction of NBS with the hydrogen bromide (HBr) byproduct generated during the radical propagation step. mychemblog.com This low concentration of Br₂ favors the radical substitution pathway at the benzylic position while suppressing competitive electrophilic addition or substitution reactions on the aromatic ring. masterorganicchemistry.comchadsprep.com

For the reaction to proceed, a radical initiator is required to start the chain reaction. Common initiators include:

Benzoyl Peroxide (BPO): A peroxide that decomposes upon heating to form phenyl radicals, which initiate the chain process. prepchem.commychemblog.com

2,2'-Azobis(isobutyronitrile) (AIBN): Another common initiator that expels nitrogen gas upon heating to generate stable radicals. mychemblog.com

The reaction is typically performed by refluxing the substrate in an inert solvent such as carbon tetrachloride (CCl₄). wikipedia.org

| Brominating Agent | Initiator | Typical Solvent |

|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) |

| N-Bromosuccinimide (NBS) | 2,2'-Azobis(isobutyronitrile) (AIBN) | Carbon Tetrachloride (CCl4) |

Photobromination Techniques for Enhanced Regioselectivity

An alternative to chemical initiators is the use of light to induce the homolytic cleavage of molecular bromine, a process known as photobromination. Studies on the photobromination of methylnaphthalenes have shown this method to be highly selective for side-chain substitution. acs.org

When 2-methylnaphthalene is treated with molecular bromine under irradiation from an incandescent light source, the reaction yields almost exclusively the bromomethyl, dibromomethyl, and even tribromomethyl derivatives. acs.org A key advantage of this technique is the remarkable regioselectivity, with research indicating that less than 5% of the bromine substitutes onto the naphthalene ring, even during the formation of polybrominated methyl groups. acs.org This method provides a clean and efficient pathway to benzylic bromination, often avoiding the need for halogenated solvents. scirp.orgscirp.org

Scalability and Process Intensification Studies

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of process optimization and safety. Process intensification, through methods like continuous flow chemistry, offers significant advantages over traditional batch processing for halogenation reactions.

Batch Synthesis Optimization

Optimizing the batch synthesis of this compound involves a systematic investigation of reaction parameters to maximize yield and purity while ensuring a safe and efficient process. Key areas for optimization include:

Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the 1-bromo-2-methylnaphthalene substrate is critical. Using a slight excess of the brominating agent can drive the reaction towards the desired dibrominated product, but a large excess can lead to over-bromination or other side reactions. A carefully controlled stoichiometry, likely just over two equivalents of NBS, would be required.

Reaction Time and Temperature: Monitoring the reaction progress over time using techniques like GC-MS or HPLC is essential to determine the optimal reaction time that maximizes the formation of the dibrominated product while minimizing byproduct formation. The temperature profile must be controlled to maintain a steady reaction rate and prevent thermal runaway, which is a risk in exothermic halogenation reactions.

Initiator Concentration: The amount of radical initiator should be optimized. Too little may result in a slow or incomplete reaction, while too much can lead to an uncontrolled reaction rate and the formation of unwanted byproducts from initiator-derived radicals.

Continuous Flow Reactor Applications for Halogenation Reactions

Continuous flow chemistry has emerged as a powerful tool for process intensification, particularly for hazardous reactions like halogenation. rsc.orgsioc-journal.cn Using a microreactor or a continuous flow setup for the synthesis of this compound offers several key advantages over batch synthesis. rsc.orgsemanticscholar.org

Enhanced Safety: Halogenations are often highly exothermic. rsc.orgresearchgate.net The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaway. sioc-journal.cn Hazardous reagents can be generated in situ and consumed immediately, minimizing their inventory in the reactor. researchgate.net

Precise Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. sioc-journal.cn For photochemical reactions, the path length of light through the reaction mixture is short and uniform, leading to efficient and controlled irradiation. This level of control often results in higher selectivity and yields compared to batch processes. researchgate.netresearchgate.net

Improved Selectivity and Yield: The precise control over residence time in a flow reactor allows for the reaction to be stopped at the optimal point to maximize the yield of the desired dibrominated product and minimize the formation of mono-brominated or over-brominated impurities.

Scalability: Scaling up a flow process is typically achieved by running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors.

A potential continuous flow setup for this synthesis would involve pumping separate streams of 1-bromo-2-methylnaphthalene and the brominating agent (with an initiator) into a mixing zone and then through a heated or irradiated reactor coil. The product stream would then exit the reactor for in-line quenching and purification.

Reactivity and Reaction Mechanisms of 1 Bromo 2 Dibromomethyl Naphthalene

Transformations Involving the Dibromomethyl Moiety

The dibromomethyl group is the primary site of reactivity in 1-bromo-2-(dibromomethyl)naphthalene. The carbon-bromine bonds in this benzylic position are relatively weak and susceptible to cleavage, leading to the formation of various intermediates and products.

On-surface synthesis has emerged as a powerful technique for constructing novel carbon-based nanostructures with high precision. In this context, the dehalogenative homocoupling of organohalides on metallic surfaces under ultra-high vacuum (UHV) conditions has been extensively studied. While direct studies on this compound are not prevalent, the reactivity of analogous compounds, such as 2,3-bis(dibromomethyl)naphthalene (B14459223) on Au(111), provides significant insights into the expected reaction pathways. masterorganicchemistry.comchemistrysteps.comnih.gov

The on-surface dehalogenative homocoupling of benzylic bromides like this compound is expected to proceed via the thermally induced cleavage of the C-Br bonds. This process generates reactive radical species on the metallic surface, which can then couple to form new C-C bonds. For the analogous 2,3-bis(dibromomethyl)naphthalene on an Au(111) surface, the formation of various dimers has been observed. masterorganicchemistry.comchemistrysteps.comnih.gov The reaction is believed to proceed through a key naphthocyclobutadiene intermediate. masterorganicchemistry.comchemistrysteps.comnih.gov

Upon annealing, dimeric structures are the predominant products, with their relative yields being dependent on the annealing temperature. masterorganicchemistry.com It is plausible that this compound would undergo similar on-surface reactions, leading to the formation of dimers and potentially short oligomers through the coupling of the dehalogenated methyl groups. The specific structure of these products would be influenced by the steric and electronic effects of the bromine atom at the 1-position of the naphthalene (B1677914) ring.

| Precursor Molecule | Surface | Key Intermediate | Primary Products | Reference |

| 2,3-Bis(dibromomethyl)naphthalene | Au(111) | Naphthocyclobutadiene | Dimeric structures | masterorganicchemistry.comchemistrysteps.comnih.gov |

The on-surface dehalogenative coupling of dihaloarenes is a well-established method for the synthesis of conjugated polymers. masterorganicchemistry.com For instance, 1,4-bis(dibromomethyl)benzene (B1581898) can be polymerized on surfaces to form poly(p-phenylene vinylene) (PPV). masterorganicchemistry.com In the case of bis(dibromomethyl)naphthalene derivatives, the formation of polymeric structures is also anticipated. masterorganicchemistry.comchemistrysteps.comnih.gov

For this compound, a similar on-surface polymerization could potentially lead to the formation of a poly(naphthylene vinylene)-type structure. The reaction would involve the sequential dehalogenation and coupling of the dibromomethyl groups of adjacent molecules on the surface. The resulting polymer would likely be non-conjugated initially and could potentially undergo further dehydrogenation upon annealing to form a conjugated system. masterorganicchemistry.comchemistrysteps.com The regiochemistry of the polymer would be dictated by the orientation of the precursor molecules on the surface.

The dibromomethyl group is a synthetic equivalent of a formyl group. Consequently, this compound can be converted to 1-bromo-2-naphthaldehyde (B104117) through hydrolysis or oxidation. The hydrolysis of geminal dihalides is a standard method for the synthesis of aldehydes and ketones. This transformation typically proceeds via a nucleophilic substitution reaction with water or a hydroxide (B78521) source, forming an unstable geminal halohydrin, which then eliminates hydrogen halide to yield the carbonyl compound.

While specific conditions for the hydrolysis of this compound are not detailed in the available literature, general methods for the hydrolysis of gem-dibromomethylarenes are well-established and can be expected to be applicable. These methods often employ reagents such as silver nitrate (B79036) in aqueous acetone, calcium carbonate in aqueous dioxane, or simply water at elevated temperatures.

| Starting Material | Reagent/Conditions | Product |

| gem-Dibromomethylarene | AgNO3, aq. Acetone | Aromatic aldehyde |

| gem-Dibromomethylarene | CaCO3, aq. Dioxane | Aromatic aldehyde |

The carbon atom of the dibromomethyl group in this compound is electrophilic and can undergo nucleophilic substitution reactions. A variety of nucleophiles can displace one or both of the bromine atoms. However, due to the presence of two leaving groups, the reaction can be complex, potentially leading to a mixture of products.

Strong bases can induce elimination reactions in gem-dihalides, leading to the formation of alkynes. In the case of this compound, treatment with a strong base could potentially lead to the formation of a naphthyl-substituted bromoacetylene, although this reaction pathway is not well-documented for this specific compound. The proximity of the bulky bromo-substituted naphthalene ring may influence the feasibility and outcome of such elimination reactions.

The dibromomethyl group of this compound can serve as a precursor to various reactive intermediates.

Carbenes and Carbenoids: Treatment of gem-dihalides with strong bases or organometallic reagents can lead to the formation of carbenes or carbenoids. For instance, reaction with an alkyllithium reagent could result in a lithium-halogen exchange, forming a carbenoid species. This intermediate could then undergo further reactions, such as insertion into C-H bonds or addition to double bonds.

Radical Species: The C-Br bonds in the dibromomethyl group are susceptible to homolytic cleavage, especially under thermal or photochemical conditions, or in the presence of radical initiators. This would generate a benzylic radical, which is stabilized by resonance with the naphthalene ring. Such radical intermediates are key in reactions like on-surface dehalogenative coupling, as discussed in section 3.1.1. Furthermore, electrochemical reduction of similar bromo-naphthalene derivatives is known to proceed through a radical anion intermediate, which then cleaves the C-Br bond to form a neutral radical and a bromide anion. researchgate.net

Reactions Involving the Ring-Bound Bromo Substituent

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

No published studies detailing the Suzuki-Miyaura, Sonogashira, or Heck reactions specifically on this compound were found.

Directed Ortho-Metalation and Lithiation Studies

No published studies involving directed ortho-metalation or lithiation specifically on this compound were found.

Nucleophilic Aromatic Substitution (SNAr) Pathways

No published studies on the nucleophilic aromatic substitution pathways for this compound were found.

Synergistic Reactivity and Chemo-selectivity Considerations

Competitive Reaction Pathways Between Bromine Centers

No experimental data exists in the literature to compare the competitive reactivity of the ring-bound bromine versus the dibromomethyl bromine atoms in this specific molecule.

Regioselectivity Control in Further Functionalizations

There are no available research findings on controlling the regioselectivity of subsequent functionalization reactions for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Construction

The unique structural attributes of 1-bromo-2-(dibromomethyl)naphthalene render it a versatile building block in organic synthesis, providing pathways to a variety of more complex molecular architectures.

Precursor to Naphthalene (B1677914) Aldehydes (e.g., 1-Bromo-2-naphthaldehyde)

A primary application of the dibromomethyl group is its facile conversion into an aldehyde functionality. The hydrolysis of gem-dibromides to aldehydes is a well-established transformation in organic chemistry. In the case of this compound, this reaction provides a direct route to 1-bromo-2-naphthaldehyde (B104117). This conversion can be achieved under various conditions, including treatment with silver nitrate (B79036) in an aqueous medium or by employing the Sommelet reaction, which involves reacting the bromomethyl compound with hexamethylenetetramine followed by hydrolysis. google.comorgsyn.org The resulting 1-bromo-2-naphthaldehyde is itself a valuable intermediate, serving as a precursor for a wide range of subsequent chemical elaborations.

Table 1: Synthesis of 1-Bromo-2-naphthaldehyde

| Precursor | Reagents | Product | Application of Product |

|---|

Synthesis of Naphthalene-Based Heterocyclic Compounds

Naphthalene-based heterocyclic compounds are of significant interest due to their diverse biological and photophysical properties. This compound can serve as a key starting material for the synthesis of such compounds. Upon conversion to 1-bromo-2-naphthaldehyde, this intermediate can undergo condensation reactions with various dinucleophiles to form fused heterocyclic rings.

A prominent example is the synthesis of quinoxaline (B1680401) derivatives. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and effective method for forming the quinoxaline ring system. nih.govnih.govchim.itresearchgate.net By hydrolyzing this compound in situ to generate 1-bromo-2-naphthaldehyde, a subsequent reaction with an ortho-phenylenediamine would yield a naphtho[2,1-f]quinoxaline derivative. The bromine atom on the naphthalene core remains available for further functionalization, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

Similarly, reaction of the dibromomethyl group with appropriate reagents can lead to the formation of other heterocyclic systems. For instance, treatment with a sulfide (B99878) source could lead to the formation of a thiophene (B33073) ring fused to the naphthalene core.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The development of large, π-conjugated systems is a central theme in materials science, with applications in organic electronics and photonics. This compound can be utilized as a building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems.

The reactivity of the dibromomethyl group can be harnessed to generate reactive intermediates that undergo cyclization reactions. For example, dehalogenation of this compound could lead to the formation of a carbene or a related reactive species that can undergo intramolecular C-H insertion or intermolecular cycloaddition reactions to build larger aromatic structures.

Furthermore, the dibromomethyl group can be converted into other functionalities that are amenable to cross-coupling and annulation reactions. For instance, conversion to a vinyl group would produce 1-bromo-2-vinylnaphthalene, a versatile precursor for Diels-Alder reactions, enabling the construction of new six-membered rings and extending the polycyclic framework. nih.govnih.gov The remaining bromine atom on the naphthalene ring provides a handle for further π-extension through reactions like the Suzuki or Stille coupling.

Design and Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The properties of MOFs can be tuned by judicious selection and functionalization of the organic linkers. Naphthalene-based linkers are of particular interest for their potential to create MOFs with unique adsorption and photoluminescent properties. nih.govsci-hub.senih.govacs.orgresearchgate.netnih.govrsc.orgresearchgate.net

Integration into Linkers for MOF Synthesis (e.g., UiO-67-BNDC precursors)

This compound can serve as a precursor for the synthesis of naphthalene-dicarboxylate linkers suitable for MOF construction, such as those used in the UiO (University of Oslo) series of MOFs. For example, the synthesis of a linker analogous to 2,6-naphthalenedicarboxylic acid (NDC), a common linker in MOF chemistry, could be envisioned. This would involve the conversion of the dibromomethyl group to a carboxylic acid and the transformation of the bromine atom at the 1-position into a second carboxylic acid group. The latter transformation can be achieved through methods such as lithium-halogen exchange followed by carboxylation. The resulting naphthalene-dicarboxylic acid could then be used in the solvothermal synthesis of MOFs, potentially leading to novel framework topologies and properties.

Functionalization of MOF Structures through Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOF structures. rsc.orgresearchgate.netresearchgate.netsci-hub.se this compound and its derivatives can be employed as reagents in PSM. The reactive bromo-substituents can participate in nucleophilic substitution reactions with functional groups already present on the MOF linkers. For instance, a MOF containing amino groups, such as UiO-66-NH2, could be modified by reaction with this compound. This would graft the naphthalene moiety onto the MOF linker, introducing new steric and electronic properties to the framework's pores. The remaining reactive sites on the attached naphthalene group could then be used for further functionalization, allowing for a stepwise and controlled modification of the MOF's interior surface.

Development of Polymeric and Nanostructured Materials

The on-surface synthesis of covalent nanostructures from molecular precursors has emerged as a powerful bottom-up approach for fabricating advanced materials with tailored electronic and photophysical properties. While research in this area is extensive, studies have predominantly focused on precursors with specific symmetries and functionalities to control polymerization and self-assembly.

Precursors for Conjugated Polymers (e.g., Poly(o-naphthylene vinylidene))

Conjugated polymers derived from naphthalene units are of interest for their potential applications in electronics and optoelectronics. The synthesis of poly(o-naphthylene vinylidene) has been explored using on-surface dehalogenative homocoupling reactions. However, detailed research has primarily utilized symmetrical naphthalene precursors.

Studies have shown that 2,3-bis(bromomethyl)naphthalene (B3052160) can be used to form a non-conjugated poly(o-naphthylene vinylidene) on a gold surface (Au(111)). lfchi-group.comnih.gov This polymer can then be converted to its conjugated derivative, poly(o-naphthylene vinylene), through a subsequent dehydrogenation step upon gentle heating. lfchi-group.comnih.gov The mechanism involves the dehalogenative homocoupling of the benzylic bromides on the metallic surface. lfchi-group.comnih.govresearchgate.net

While this compound is a structural isomer of other precursors used in these syntheses, specific research detailing its use as a direct precursor for poly(o-naphthylene vinylidene) is not extensively documented in the reviewed literature. The presence of the dibromomethyl group suggests a potential for forming vinylene linkages, but the asymmetry and additional aromatic bromine atom would likely lead to different reaction pathways and final polymer structures compared to its isomers.

Dimerization and Self-Assembly in On-Surface Chemistry

The self-assembly and dimerization of brominated naphthalene derivatives on metallic surfaces are key steps in the bottom-up fabrication of carbon-based nanostructures. Research has demonstrated that the dehalogenative coupling of benzylic bromides can lead to either polymerization or the formation of discrete dimers, depending on the precursor structure and reaction conditions. nih.govresearchgate.net

For instance, the on-surface reaction of 2,3-bis(dibromomethyl)naphthalene (B14459223) on Au(111) results in the formation of various dimers, with naphthocyclobutadiene identified as a key intermediate in the reaction pathway. lfchi-group.comnih.gov The process is governed by the homolytic cleavage of the carbon-bromine bonds, induced by the metallic surface. lfchi-group.com

Detailed studies focusing specifically on the dimerization and on-surface self-assembly of this compound were not found in the surveyed scientific literature. The reactivity of this specific isomer would be influenced by the different electronic and steric environment of the 1-bromo and 2-(dibromomethyl) positions, likely resulting in unique dimerization products and assembly patterns compared to the more symmetrical 2,3-substituted isomers.

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

Naphthalene and its derivatives are crucial scaffolds in the development of pharmaceuticals and agrochemicals. nih.govgoogle.com Brominated naphthalenes, in particular, serve as versatile intermediates, allowing for the introduction of various functional groups through cross-coupling and substitution reactions. google.comontosight.aipyglifesciences.com

Utility in the Synthesis of Naphthalene-Derived Nitriles and Related Compounds

The dibromomethyl group (-CHBr₂) is a valuable functional group that can be readily converted into an aldehyde (-CHO). This transformation is typically achieved through hydrolysis. The resulting naphthalene-2-carbaldehyde derivative can then serve as a key intermediate for the synthesis of naphthalene-derived nitriles (-CN).

A common synthetic route to convert an aldehyde to a nitrile involves two steps:

Oximation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.

Dehydration: The aldoxime is then treated with a dehydrating agent to yield the nitrile.

This methodology has been successfully applied to related brominated naphthalene structures. For example, a patented method describes the synthesis of 4-bromonaphthalene-1-carbonitrile (B1283296) from 4-bromo-1-bromomethyl naphthalene. google.com This process involves converting the bromomethyl group to an aldehyde via a Sommelet reaction, followed by oximation and dehydration to furnish the final nitrile product. google.com

By analogy, this compound is an excellent precursor for 1-Bromo-2-naphthaldehyde, which can be subsequently converted to 1-Bromo-2-cyanonaphthalene . This nitrile derivative can be a valuable intermediate for introducing other functionalities or serving as a key component in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.

Table 1: Synthetic Utility of this compound

| Starting Material | Key Intermediate | Reaction Type | Final Product Group | Potential Application |

|---|---|---|---|---|

| This compound | 1-Bromo-2-naphthaldehyde | Hydrolysis | Naphthalene Aldehydes | Intermediate Synthesis |

| 1-Bromo-2-naphthaldehyde | 1-Bromo-2-naphthaldehyde oxime | Oximation | Naphthalene Oximes | Intermediate Synthesis |

| 1-Bromo-2-naphthaldehyde oxime | 1-Bromo-2-cyanonaphthalene | Dehydration | Naphthalene Nitriles | Agrochemical/Pharmaceutical Precursors |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

A ¹H NMR spectrum of 1-Bromo-2-(dibromomethyl)naphthalene would be expected to show distinct signals for the aliphatic and aromatic protons. The single aliphatic proton on the dibromomethyl group (-CHBr₂) would likely appear as a singlet in a specific chemical shift range. The aromatic protons on the naphthalene (B1677914) ring system would exhibit a more complex pattern of signals, with their chemical shifts and coupling constants providing information about their relative positions and the electronic effects of the bromine substituents.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | -CHBr₂ |

The ¹³C NMR spectrum would provide information on the number of unique carbon environments within the molecule. Each carbon atom in the naphthalene skeleton and the dibromomethyl group would produce a distinct signal. The chemical shifts of these signals would be influenced by the attached atoms, particularly the electronegative bromine atoms, which would cause a downfield shift for the carbons they are bonded to.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | -CHBr₂ |

| Data Not Available | Naphthalene C-1 (C-Br) |

| Data Not Available | Naphthalene C-2 (C-CHBr₂) |

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its elemental formula, C₁₁H₇Br₃. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing three bromine atoms, showing a distinctive distribution of isotopic peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

GC-MS analysis would be useful for assessing the purity of a sample of this compound and for identifying it within a mixture. The gas chromatogram would indicate the retention time of the compound, while the mass spectrometer would provide its mass spectrum. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint of the molecule, resulting from the cleavage of specific bonds under electron ionization. Common fragmentation pathways would likely involve the loss of bromine atoms or the entire dibromomethyl group.

Hypothetical GC-MS Data Table

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

A comprehensive analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy would provide critical insights into its molecular structure and the presence of specific functional groups. In the absence of experimentally recorded or computationally predicted spectra for this compound, a general discussion of the expected vibrational frequencies is presented.

Key vibrational modes anticipated for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, characteristic of the hydrogen atoms attached to the naphthalene ring.

Aliphatic C-H Stretching: Arising from the dibromomethyl group (-CHBr₂), expected in the 2960-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Multiple bands would be expected in the 1600-1400 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the naphthalene core.

C-H Bending: Both in-plane and out-of-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region (below 1300 cm⁻¹).

C-Br Stretching: The vibrations of the carbon-bromine bonds are expected at lower frequencies. The C(sp²)-Br bond on the naphthalene ring would likely appear in the 1070-1030 cm⁻¹ range, while the C(sp³)-Br bonds of the dibromomethyl group would be found in the 680-515 cm⁻¹ region.

A detailed IR and Raman spectral analysis would allow for the precise assignment of these and other vibrational modes, confirming the molecular structure. However, at the time of this writing, no such specific data has been found for this compound.

Table 1: Anticipated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Aromatic C=C | Ring Stretching | 1600-1400 |

| Aromatic C-H | Bending | < 1300 |

| Aryl C-Br | Stretching | 1070-1030 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would yield invaluable information about its molecular conformation, stereochemistry, and the nature of intermolecular interactions in the solid state. As of now, the crystal structure of this compound has not been reported in crystallographic databases.

Determination of Molecular Conformation and Stereochemistry

A single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for an unambiguous determination of the preferred conformation of the dibromomethyl group relative to the naphthalene plane. Furthermore, it would confirm the stereochemistry of the compound. The planarity of the naphthalene ring system and any distortions caused by the bulky substituents would also be precisely quantified.

Analysis of Intermolecular Interactions, including Halogen Bonding (e.g., C-Br...Br interactions)

The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces. For a molecule rich in bromine atoms like this compound, halogen bonding would be a significant interaction to investigate. Specifically, C-Br...Br interactions, where a bromine atom on one molecule interacts with a bromine atom on a neighboring molecule, are expected to play a role in the crystal packing.

The nature of these interactions can be classified based on the angles of interaction. A detailed crystallographic analysis would provide the distances and angles for any such C-Br...Br contacts, allowing for their classification and an understanding of their role in the supramolecular assembly. Other potential intermolecular interactions that would be analyzed include π-π stacking of the naphthalene rings and weak C-H...Br hydrogen bonds.

While studies on related compounds, such as isomers of di(bromomethyl)naphthalene, have shown the prevalence of Br...Br interactions in their crystal structures, specific data for this compound is not available.

Table 2: Potential Crystallographic Data for this compound (Hypothetical)

| Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between atoms (e.g., C-C, C-H, C-Br). |

| Bond Angles | Angles between adjacent chemical bonds. |

| Torsion Angles | Conformational details, such as the orientation of the -CHBr₂ group. |

Theoretical and Computational Insights into this compound

While this compound presents a unique structure for theoretical investigation, a comprehensive search of publicly available scientific literature reveals a notable absence of specific computational studies on this compound. Research employing advanced computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations has been conducted on related isomers and precursor molecules, offering a glimpse into the potential electronic and structural characteristics of brominated naphthalenes. However, direct computational data for this compound remains elusive.

This article outlines the established theoretical frameworks and computational methodologies that could be applied to understand the properties of this compound, drawing on illustrative examples from closely related compounds where necessary. It is crucial to note that the data from these related molecules should not be directly extrapolated, as minor structural changes can lead to significant differences in chemical behavior.

Future Research Directions for 1 Bromo 2 Dibromomethyl Naphthalene

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of brominated naphthalenes often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, leading to the formation of undesirable byproducts and environmental concerns. researchgate.netresearchgate.net Future research should prioritize the development of more sustainable and eco-friendly synthetic routes to 1-Bromo-2-(dibromomethyl)naphthalene.

Key areas of investigation could include:

Catalytic Bromination: Exploring the use of solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, can offer regioselective bromination of naphthalene (B1677914) under milder conditions, minimizing waste and improving atom economy. researchgate.netcardiff.ac.uk A mechanochemical approach using a ball mill with a solid brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and a recyclable zeolite catalyst presents a solvent-free, energy-efficient alternative. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced safety and control over reaction parameters. nih.gov Developing a flow-based process for the bromination of a suitable naphthalene precursor could minimize the handling of hazardous materials and allow for safer, scalable production. nih.gov

Alternative Brominating Agents: Investigating less hazardous brominating agents, such as N-bromosuccinimide (NBS) in ionic liquids or in-situ generation of bromine from hydrobromic acid and an oxidant, can significantly improve the green credentials of the synthesis. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Mechanochemical Catalysis | Solvent-free, energy-efficient, high atom economy. researchgate.net | Optimization of catalyst (e.g., FAU-type zeolite) and milling conditions. researchgate.net |

| Continuous Flow Synthesis | Enhanced safety, precise control, scalability. nih.gov | Reactor design, optimization of reaction time and temperature. nih.gov |

| Alternative Brominating Agents | Reduced toxicity and hazardous waste. researchgate.netnih.gov | Screening of reagents (e.g., NBS, in-situ generated Br2) and reaction conditions. researchgate.netnih.gov |

Exploration of Novel Catalytic Transformations and Derivatizations

The bromine and dibromomethyl functionalities on the naphthalene scaffold serve as versatile handles for a wide array of catalytic cross-coupling reactions and derivatizations. Future research should focus on leveraging these reactive sites to synthesize novel and complex molecular architectures.

Potential avenues for exploration include:

Cross-Coupling Reactions: The aryl bromide can readily participate in palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings to introduce new carbon-carbon bonds. organic-chemistry.org The dibromomethyl group can be transformed into an aldehyde or a gem-dimethyl group, or used in further coupling reactions.

Dearomatization Reactions: Catalytic asymmetric dearomatization of naphthalene derivatives is a powerful tool for creating complex, three-dimensional molecules from flat aromatic precursors. nih.gov Investigating the behavior of this compound in such reactions could lead to the synthesis of novel chiral compounds with potential biological activity. nih.gov

C-H Functionalization: While the compound is already functionalized, further site-selective C-H functionalization on the naphthalene core could lead to polysubstituted derivatives with unique properties. researchgate.netuniv-smb.fr

| Transformation Type | Potential Products | Catalytic System |

| Suzuki Coupling | Aryl-substituted naphthalenes | Palladium catalysts with phosphine (B1218219) ligands |

| Heck Coupling | Alkenyl-substituted naphthalenes | Palladium catalysts |

| Asymmetric Dearomatization | Chiral spirocyclic and polycyclic compounds nih.gov | Chiral catalysts (e.g., silver-based systems) nih.gov |

Investigation of Emergent Properties in Complex Architectures Incorporating the Compound

The planar and electron-rich nature of the naphthalene core makes it an excellent building block for supramolecular chemistry and the construction of complex architectures with emergent properties. acs.orgrsc.org The bromo and dibromomethyl groups provide specific points for directional interactions and further functionalization.

Future research in this area should explore:

Self-Assembly and Supramolecular Polymerization: Investigating the self-assembly behavior of this compound and its derivatives on surfaces and in solution. acs.orgbohrium.com The interplay of π-π stacking, halogen bonding, and other non-covalent interactions could lead to the formation of well-ordered nanostructures. acs.orgrsc.org

Host-Guest Chemistry: Incorporating this naphthalene derivative into larger host molecules, such as cyclodextrins or calixarenes, to study molecular recognition and sensing applications. researchgate.netwikipedia.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using derivatives of this compound as organic linkers for the synthesis of novel MOFs and COFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Expansion of Applications in Smart Materials and Nanoscience

Naphthalene derivatives are increasingly being explored for their utility in smart materials and nanoscience due to their unique photophysical and electronic properties. nih.govnih.gov The specific substitution pattern of this compound offers opportunities for the development of novel functional materials.

Promising areas for future investigation include:

Organic Electronics: Functionalized naphthalenes are used in organic light-emitting diodes (OLEDs) and organic solar cells. ingentaconnect.comresearchgate.net Derivatives of this compound could be synthesized and evaluated as new materials for these applications. ingentaconnect.com

Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. nih.govresearchgate.net Derivatization of the title compound could lead to novel fluorescent probes for the detection of ions, molecules, or changes in the local environment. nih.gov

Functionalized Nanomaterials: The compound could be used to functionalize nanoparticles or graphene, imparting new properties to these materials for applications in areas such as targeted drug delivery or advanced composites. researchgate.net

| Application Area | Potential Role of this compound Derivatives | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Emitters or host materials. ingentaconnect.com | Photoluminescence quantum yield, charge transport properties. ingentaconnect.comresearchgate.net |

| Fluorescent Sensors | Recognition and signaling unit. nih.gov | Selectivity and sensitivity to specific analytes. nih.gov |

| Functional Nanomaterials | Surface modification agent. researchgate.net | Stability, dispersibility, and imparted functionality. researchgate.net |

Advanced Mechanistic Investigations via In-Situ Spectroscopy and Advanced Computational Models

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The combination of in-situ spectroscopic techniques and advanced computational modeling offers a powerful approach to elucidate these mechanisms.

Future research should focus on:

In-Situ Spectroscopic Studies: Techniques like in-situ surface-enhanced Raman spectroscopy (SERS) and sum-frequency generation (SFG) spectroscopy can provide real-time information about reaction intermediates and transition states, particularly in surface-catalyzed reactions. nih.govacs.orgacs.org

Computational Modeling: Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions involving this compound. nih.govcam.ac.ukresearchgate.netresearchgate.netnih.gov This can provide valuable insights that complement experimental findings. nih.govnih.gov

Dehalogenation Mechanisms: A fundamental understanding of the dehalogenation process of both the aryl bromide and the dibromomethyl group on different catalytic surfaces or under various reaction conditions is essential for controlling the outcome of synthetic transformations.

| Investigative Technique | Information Gained | Example Application |

| In-Situ SERS | Identification of surface-adsorbed species and reaction intermediates. acs.org | Studying the mechanism of a surface-catalyzed cross-coupling reaction. acs.org |

| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, and activation energies. cam.ac.ukresearchgate.net | Predicting the most favorable site for further functionalization. researchgate.netnih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-bromo-2-(dibromomethyl)naphthalene with high purity?

- Methodological Answer : The compound can be synthesized via bromination of substituted naphthalene precursors. For example, bromination of 2-(dibromomethyl)naphthalene derivatives using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in non-polar solvents such as CCl₄). Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization. Yield optimization requires monitoring reaction progress via TLC (10% ethyl acetate in hexanes) and adjusting stoichiometry of brominating agents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and bromine-induced deshielding).

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular ion peaks (e.g., m/z ≈ 363 for C₁₁H₇Br₃) and detect impurities.

- Melting Point Analysis : Compare observed values (e.g., ~120–125°C) with literature data to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Apply inclusion criteria (Table B-1) from toxicological profiles, prioritizing peer-reviewed studies with defined exposure routes (inhalation, oral) and endpoints (hepatic/renal effects) .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to harmonize data from diverse models (e.g., murine vs. human cell lines). Address confounding variables like solvent choice (e.g., DMSO vs. saline) in in vitro assays .

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) in water/soil matrices, monitoring degradation products via HPLC.

- Partitioning Analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Computational modeling (e.g., EPI Suite) can estimate half-lives in sediment/soil .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to identify reactive sites. Compare with experimental data (e.g., Suzuki-Miyaura coupling yields).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Experimental Design & Best Practices

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to minimize photolytic debromination. Regularly validate stability via HPLC (>95% purity) and monitor for crystalline phase changes .

Q. How should researchers design dose-response studies for assessing pulmonary toxicity in murine models?

- Methodological Answer :

- Exposure Protocol : Use aerosolized delivery (0.1–10 mg/m³) over 14 days, with controls exposed to saline.

- Endpoints : Measure inflammatory markers (IL-6, TNF-α) in bronchoalveolar lavage fluid and histopathological changes (e.g., alveolar hyperplasia) .

Literature Review Strategies

Q. What databases and search strings are most effective for compiling toxicological data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.